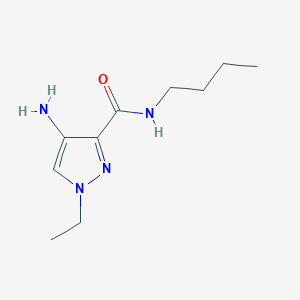

4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide typically involves the condensation of an appropriate hydrazine derivative with a β-keto ester or diketone. One common method includes the reaction of 1-ethyl-3-oxobutan-1-one with butylhydrazine under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to amination to introduce the amino group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper triflate and ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate have been employed to improve reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated pyrazoles and alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development:

4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide has been explored as a precursor in the synthesis of pharmaceutical agents, notably sildenafil, which is used to treat erectile dysfunction and pulmonary arterial hypertension. The compound's structure facilitates its role in inhibiting specific enzymes, particularly phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and enhanced blood flow.

Anticancer Activity:

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, certain derivatives showed IC50 values as low as 0.39 µM against HCT116 cancer cell lines, indicating potent activity against cancer cells . The mechanism involves inhibition of key kinases like Aurora-A, which are crucial in cancer cell proliferation .

Biological Applications

Antimicrobial Properties:

Research indicates that this compound may possess antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Anti-inflammatory Effects:

The compound has also been investigated for its anti-inflammatory properties, with studies indicating that it can inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation in various models, showcasing its therapeutic potential in treating inflammatory diseases.

Industrial Applications

Chemical Synthesis:

In the chemical industry, this compound serves as an important intermediate for synthesizing more complex heterocyclic compounds. Its versatility allows it to be used in the production of fine chemicals and agrochemicals, contributing to advancements in agricultural science.

Material Science:

The compound's unique chemical properties make it suitable for developing materials with specific functionalities. Research is ongoing to explore its applications in polymer chemistry and nanotechnology .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

- 4-Amino-2-methylsulfanyl-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide

Uniqueness

4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its butyl and ethyl groups contribute to its lipophilicity, enhancing its ability to interact with lipid membranes and penetrate cells more effectively compared to its analogs .

Biologische Aktivität

4-Amino-N-butyl-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure allows for diverse interactions with biological targets, leading to various pharmacological effects.

The compound features an amino group and a carboxamide functional group, which contribute to its reactivity and biological activity. The mechanism of action primarily involves enzyme inhibition, where the compound binds to the active sites of specific enzymes, blocking substrate access. This inhibition can lead to reduced inflammation and slowed cancer cell growth, making it a candidate for therapeutic applications in oncology and inflammatory diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating their potency in inhibiting cancer cell proliferation .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. By inhibiting specific enzymes involved in inflammatory pathways, it may reduce the production of pro-inflammatory mediators. This makes it a valuable candidate for further research in treating conditions characterized by chronic inflammation .

Study 1: Antitumor Activity

In a study investigating the cytotoxic effects of various pyrazole derivatives, this compound was evaluated alongside other compounds. It demonstrated promising results in inhibiting microtubule assembly at concentrations around 20 μM, which is crucial for cancer cell division and proliferation .

Study 2: Enzyme Inhibition

Another significant study focused on the compound's role as an inhibitor of lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells. The compound exhibited low nanomolar inhibition of LDHA and LDHB, suggesting potential utility in targeting metabolic pathways in cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound Name | Anticancer Activity (IC50) | Enzyme Targeted |

|---|---|---|

| This compound | 2.43 - 14.65 μM | LDHA, LDHB |

| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Not specified | Not specified |

| 4-Amino-2-methylsulfanyl-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide | Not specified | Not specified |

This table illustrates that while this compound shows significant anticancer activity, similar compounds may not have been thoroughly evaluated or reported.

Eigenschaften

IUPAC Name |

4-amino-N-butyl-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-3-5-6-12-10(15)9-8(11)7-14(4-2)13-9/h7H,3-6,11H2,1-2H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVQKFUQCBTUMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=NN(C=C1N)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.